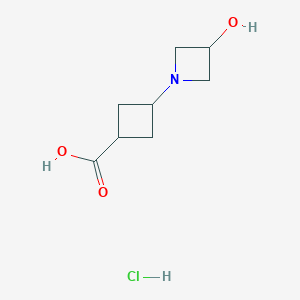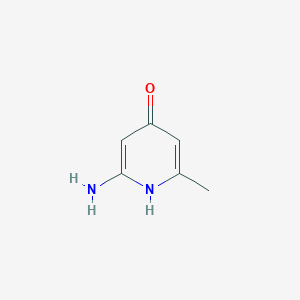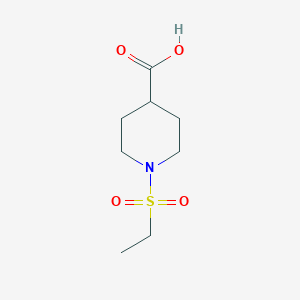![molecular formula C8H10N2O3 B2643082 [3-(Methylamino)-4-nitrophenyl]methanol CAS No. 1228182-77-1](/img/structure/B2643082.png)
[3-(Methylamino)-4-nitrophenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methylamino)-4-nitrophenyl]methanol: is an organic compound that features a nitro group, a methylamino group, and a hydroxyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)-4-nitrophenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of a methylamino group. One common method involves the nitration of 4-methylphenol to produce 4-nitro-3-methylphenol, which is then subjected to a reduction reaction to introduce the methylamino group. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: [3-(Methylamino)-4-nitrophenyl]methanol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [3-(Methylamino)-4-nitrophenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism by which [3-(Methylamino)-4-nitrophenyl]methanol exerts its effects involves interactions with specific molecular targets. The nitro and methylamino groups can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity.
相似化合物的比较
- 4-(Methylamino)-3-nitrobenzoic acid
- 2-Methoxy-5-(phenylamino)methylphenol
- Methylamine
Comparison:
- 4-(Methylamino)-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
- 2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group, which can influence its chemical properties and potential uses.
- Methylamine: A simpler compound with only a methylamino group, used as a building block in the synthesis of more complex molecules.
属性
IUPAC Name |
[3-(methylamino)-4-nitrophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-4-6(5-11)2-3-8(7)10(12)13/h2-4,9,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQQZQCYPNMION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2643002.png)
![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)

![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)


![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2643012.png)

![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)
![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)
![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
